molecular formula C20H23N5O B4501994 (4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

(4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B4501994
M. Wt: 349.4 g/mol
InChI Key: CBFDNRJGMSPQQX-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazine is 349.19026037 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-22-19(24-9-5-6-10-24)18(15-21-22)20(26)25-13-11-23(12-14-25)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFDNRJGMSPQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a complex organic molecule featuring a piperazine ring, a pyrazole moiety, and a pyrrole group. This structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The presence of multiple heterocycles indicates diverse interactions with biological targets, influencing its pharmacological properties.

Structural Characteristics

The compound can be characterized by its unique structural components:

Component Description
Piperazine A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
Pyrazole A five-membered ring with two adjacent nitrogen atoms, often associated with anti-inflammatory and anticancer properties.
Pyrrole A five-membered ring containing one nitrogen atom, recognized for its biological activity in various compounds.

Biological Activity

The biological activity of this compound is influenced by its structural components. Compounds containing piperazine and pyrazole rings have been associated with various pharmacological activities, including:

  • Antidepressant
  • Antitumor
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on its chemical structure .

Understanding how the compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies could involve:

  • In vitro assays : These can help establish dose-response relationships and identify mechanisms of action.
  • Molecular docking studies : These studies can predict how the compound binds to specific biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound.

  • Anticancer Activity : Research has shown that pyrazole derivatives exhibit significant anticancer properties against various cell lines, including breast cancer (MCF-7) and human fibroblast cells . The MTT assay results indicated that these derivatives could selectively induce apoptosis in cancer cells while sparing normal cells.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting that the presence of the piperazine moiety may enhance this effect .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which could be relevant for treating conditions such as arthritis and other inflammatory diseases .

Summary of Biological Activities

The following table summarizes the notable activities associated with structurally similar compounds:

Compound Name Structural Features Notable Activities
4-BenzylpiperazinePiperazine ringAntidepressant
5-(Pyrrolidinyl)-pyrazolesPyrazole ringAntitumor
1-MethylpiperazinePiperazine ringAntimicrobial

The unique combination of piperazine, pyrazole, and pyrrole within this compound suggests a potentially broad spectrum of biological activity that may not be present in simpler analogs. This complexity allows for diverse interactions within biological systems, enhancing its therapeutic potential compared to other similar compounds .

Scientific Research Applications

Antidepressant Activity

Compounds containing piperazine rings have been associated with antidepressant effects. The structural similarity of this compound to known antidepressants suggests it may exhibit similar pharmacological activity. Research indicates that piperazine derivatives can modulate neurotransmitter systems, including serotonin and norepinephrine pathways, which are critical in mood regulation.

Antitumor Properties

The pyrazole and pyrrole components are often found in compounds with antitumor activity. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis . The specific interactions of this compound with cancer-related targets could be explored further through in vitro assays.

Antimicrobial Effects

Piperazine derivatives have also demonstrated antimicrobial properties. The combination of piperazine with other heterocycles like pyrazole may enhance the compound's ability to combat bacterial infections. Preliminary studies suggest that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes .

Synthetic Routes

Several synthetic pathways can be employed to produce this compound, allowing for modifications that may enhance its biological activity. Typical methods include:

  • Refluxing piperazine derivatives with pyrazole precursors : This method allows for the formation of the desired heterocyclic structures.
  • Functionalization of existing compounds : Modifying the benzyl or methyl groups can lead to derivatives with improved pharmacological profiles.

Case Studies and Research Findings

  • In Silico Studies : Computational methods such as molecular docking and virtual screening have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with receptors involved in depression and cancer pathways .
  • In Vitro Assays : Experimental studies using cell lines have indicated that derivatives of this compound can exhibit dose-dependent responses in inhibiting tumor growth and modulating neurotransmitter release .
  • Structural Analysis : Crystallographic studies have provided insights into the molecular geometry and bonding characteristics of related compounds, supporting the hypothesis that structural features play a critical role in biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-benzylpiperazin-1-yl)(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone

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